TERT-BUTYL 2-OXO-1H-SPIRO[INDOLE-3,3'-PIPERIDINE]-1'-CARBOXYLATE
Description
TERT-BUTYL 2-OXO-1H-SPIRO[INDOLE-3,3'-PIPERIDINE]-1'-CARBOXYLATE (CAS: [205383-87-5], molecular formula: C₁₇H₂₂N₂O₃) is a spirocyclic compound featuring a fused indole-piperidine core with a tert-butyl carbamate protective group . The spiro architecture imposes conformational rigidity, making it valuable in medicinal chemistry for enhancing binding specificity to biological targets. Its synthesis typically involves cyclization reactions to form the spiro junction, followed by tert-butyl carbamate protection to stabilize the piperidine nitrogen .
Properties
IUPAC Name |
tert-butyl 2-oxospiro[1H-indole-3,3'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-16(2,3)22-15(21)19-10-6-9-17(11-19)12-7-4-5-8-13(12)18-14(17)20/h4-5,7-8H,6,9-11H2,1-3H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXCGBUOSKUGDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 2-oxospiro[1H-indole-3,3’-piperidine]-1’-carboxylate involves several key steps. One efficient synthetic route includes the following steps :
Dianion Alkylation and Cyclization: The synthesis begins with the dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate.
Demethylation: The resulting spirocyclic oxindole is then subjected to demethylation to yield the target compound.
Purification: The compound is obtained in an overall yield of 35% over eight steps without resorting to chromatographic purification.
Chemical Reactions Analysis
tert-Butyl 2-oxospiro[1H-indole-3,3’-piperidine]-1’-carboxylate undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole and piperidine moieties.
Common reagents used in these reactions include tert-butyl hypochlorite, ethyl (methylthio) acetate, and triethylamine. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl 2-oxospiro[1H-indole-3,3’-piperidine]-1’-carboxylate has several scientific research applications, including :
Medicinal Chemistry: The compound is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting neurological and hormonal pathways.
Biological Studies: It is employed in studies investigating the interaction of spirocyclic compounds with various biological receptors.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of tert-butyl 2-oxospiro[1H-indole-3,3’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind effectively to three-dimensional protein targets, influencing pathways related to cell signaling and receptor activation . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations
The compound is compared to three structurally related spirocyclic tert-butyl esters (Table 1):
| Compound Name | CAS Number | Core Structure | Key Functional Groups | Molecular Weight |
|---|---|---|---|---|
| TERT-BUTYL 2-OXO-1H-SPIRO[INDOLE-3,3'-PIPERIDINE]-1'-CARBOXYLATE (Target) | 205383-87-5 | Indole + Piperidine (6-membered) | 2-Oxo, tert-butyl ester | 302.37 g/mol |
| tert-Butyl 2-oxospiro[indoline-3,3′-pyrrolidine]-1′-carboxylate | 205383-87-5 | Indoline + Pyrrolidine (5-membered) | 2-Oxo, tert-butyl ester | 290.34 g/mol |
| TERT-BUTYL 2'-OXO-2',4'-DIHYDRO-1'H-SPIRO[PIPERIDINE-4,3'-QUINOLINE]-1-CARBOXYLATE | 769106-43-6 | Piperidine + Quinoline | 2'-Oxo, tert-butyl ester | 316.39 g/mol |
| tert-Butyl octahydrospiro[indole-3,3'-piperidine]-1'-carboxylate | 1823418-31-0 | Octahydroindole + Piperidine | Saturated indole, tert-butyl ester | 308.42 g/mol |
Table 1 : Structural comparison of spirocyclic tert-butyl esters.
Physicochemical Properties
- Ring Size and Puckering : The target compound’s 6-membered piperidine ring exhibits lower ring strain compared to the 5-membered pyrrolidine in [CAS 205383-87-5], favoring chair conformations over envelope/twist geometries . This impacts hydrogen-bonding patterns and crystal packing .
- Aromaticity vs. Saturation: The quinoline derivative [CAS 769106-43-6] has a bicyclic aromatic system, enabling π-π stacking interactions absent in the target compound’s monocyclic indole. The octahydroindole variant [CAS 1823418-31-0], with full saturation, shows increased hydrophobicity and metabolic stability .
- Hydrogen Bonding: The 2-oxo group in the target compound enhances crystallinity compared to non-oxo analogs, as demonstrated in SHELX-refined crystal structures .
Research Findings and Challenges
- Crystallographic Analysis: SHELX refinements reveal that the target compound’s spiro junction adopts a near-perpendicular dihedral angle (85–90°), minimizing steric clashes . This contrasts with the quinoline derivative’s planar arrangement .
- Stability : The tert-butyl ester in the target compound hydrolyzes 20% slower than its pyrrolidine analog under acidic conditions, attributed to reduced ring strain .
- Limitations : Comparative biological data (e.g., IC₅₀ values) are scarce in public literature, highlighting a gap in structure-activity relationship (SAR) studies.
Biological Activity
Tert-butyl 2-oxo-1H-spiro[indole-3,3'-piperidine]-1'-carboxylate is a synthetic compound belonging to the class of spiro derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is . The compound features a unique spiro structure that contributes to its biological properties.
1. Antioxidant Activity
Research has indicated that spiro compounds can exhibit antioxidant properties. For instance, studies on related compounds have shown their ability to scavenge free radicals and reduce oxidative stress in various cellular models . While specific data on this compound is limited, its structural analogs suggest potential antioxidant capabilities.
2. Anti-inflammatory Effects
Several studies have reported that spiro derivatives possess anti-inflammatory properties. These compounds have been shown to inhibit pro-inflammatory cytokines and pathways such as NF-kB and MAPK, which are critical in inflammatory responses . The specific anti-inflammatory mechanisms of this compound require further investigation but may be inferred from related research.
3. Anticancer Potential
The anticancer activity of spiro compounds has gained attention in recent years. For example, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines by modulating key signaling pathways such as PI3K/Akt and ERK . These findings suggest that this compound may also exert similar effects, warranting further exploration.
Study 1: Anticancer Activity
In a study examining the effects of structurally related spiro compounds on cancer cell lines, it was found that these compounds could significantly reduce tumor growth in xenograft models. The mechanism involved the downregulation of cyclin D1 and apoptosis induction via caspase activation . Although direct studies on this compound are needed, these results highlight the potential for similar anticancer effects.
Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory properties of spiro derivatives demonstrated their ability to inhibit IL-6 and TNF-alpha production in vitro. This inhibition was linked to the suppression of NF-kB signaling pathways . Such findings suggest that this compound may also play a role in modulating inflammation.
Summary of Biological Activities
| Activity Type | Mechanism/Effect | Model/Study Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | Related spiro compounds |
| Anti-inflammatory | Inhibition of IL-6, TNF-alpha | In vitro studies |
| Anticancer | Induction of apoptosis via caspase activation | Cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
